N-(3-chloro-4-methylphenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21ClN6O3S and its molecular weight is 496.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation of Thiazole Derivatives
Research indicates that thiazole derivatives have been synthesized and evaluated for their anticancer activity. For example, thiazole compounds have been investigated for their potential as anticancer agents against various cancer cell lines, showing selectivity and inducing apoptosis, but not as effectively as standard treatments like cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). These findings suggest that structural analogs of the compound may possess anticancer properties worth exploring.
Antimicrobial and Antitumor Activities
Compounds derived from visnaginone and khellinone have been synthesized and shown to possess anti-inflammatory, analgesic, and antitumor activities. This research underlines the potential of such compounds in developing new therapeutics for inflammation and cancer, indicating a possible area of application for similar compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Green Approaches in Drug Design
The development of environmentally friendly synthesis methods for potential analgesic and antipyretic compounds highlights the importance of green chemistry in drug design. Such approaches could be relevant for synthesizing and studying compounds with complex structures like the one , suggesting an environmentally sustainable route to drug discovery (Reddy, Reddy, & Dubey, 2014).
Antimicrobial Effects of Novel Thiazole Derivatives
The synthesis of thiazole derivatives and their examination against a range of pathogens suggest these compounds can serve as potent antimicrobial agents. Such findings imply that structurally similar compounds could be explored for their antimicrobial efficacy, contributing to the development of new antibiotics (Cankilic & Yurttaş, 2017).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3S/c1-13-4-3-5-17(8-13)30-19(10-16-11-20(31)27-22(33)26-16)28-29-23(30)34-12-21(32)25-15-7-6-14(2)18(24)9-15/h3-9,11H,10,12H2,1-2H3,(H,25,32)(H2,26,27,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQWAGPMGKOAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)C)Cl)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide |
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